CID 6442706

Description

CID 6442706 is an alkaloid compound derived from the plant Cacalia hastata L., which belongs to the Asteraceae family. This compound is known for its spasmolytic activity, making it useful in traditional medicine for treating various ailments such as wound healing, gastric ulcers, and fever .

Properties

IUPAC Name |

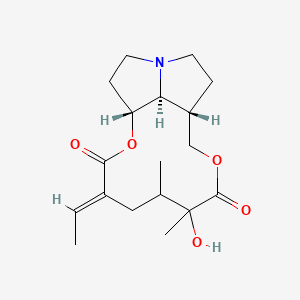

(1R,4E,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11?,13-,14-,15+,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-ZEDKSUSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CC(C(C(=O)OC[C@H]2CCN3[C@@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020151 | |

| Record name | Hastacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20361-77-7 | |

| Record name | Hastacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020361777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 6442706 can be synthesized from the semi-solid extract of Cacalia hastata L. The preparation involves using various excipients such as gel formers, solvents, neutralizers, antimicrobial preservatives, and humectants . The gel formulation is standardized based on criteria such as the amount of biologically active compound, appearance, pH, viscosity, and bacterial contamination .

Industrial Production Methods

Industrial production of CID 6442706 involves extracting the compound from Cacalia hastata L. using solvents like ethanol. The extract is then purified through recrystallization to obtain CID 6442706 in its pure form .

Chemical Reactions Analysis

Types of Reactions

CID 6442706 undergoes various chemical reactions, including:

Oxidation: CID 6442706 can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert CID 6442706 into its reduced forms.

Substitution: CID 6442706 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of CID 6442706, which may have different biological activities and properties.

Scientific Research Applications

CID 6442706 has several scientific research applications, including:

Chemistry: Used as a model compound for studying alkaloid chemistry.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Explored for its spasmolytic activity and potential use in treating gastrointestinal disorders.

Industry: Used in the formulation of medicinal gels and other pharmaceutical products.

Mechanism of Action

CID 6442706 exerts its effects by interacting with specific molecular targets in the body. It acts on smooth muscle cells, leading to relaxation and relief from spasms. The exact molecular pathways involved in its action are still under investigation, but it is believed to modulate calcium ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Platyphylline: Another alkaloid with similar spasmolytic activity.

Atropine: A well-known anticholinergic agent with spasmolytic properties.

Scopolamine: An alkaloid used for its antispasmodic and antiemetic effects.

Uniqueness of CID 6442706

CID 6442706 is unique due to its specific source from Cacalia hastata L. and its distinct chemical structure. Unlike other similar compounds, CID 6442706 has a unique combination of functional groups that contribute to its specific biological activities .

Biological Activity

CID 6442706, also known as a specific chemical compound in the PubChem database, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity

1. Mechanism of Action

The biological activity of CID 6442706 can be inferred from its structural properties and its interactions with biological targets. Compounds similar to CID 6442706 have been studied for their roles in inhibiting specific enzymes or pathways that are crucial in disease mechanisms, particularly in viral infections and cancer.

2. Antiviral Activity

Research indicates that compounds similar to CID 6442706 may exhibit antiviral properties. For instance, studies on related protease inhibitors have shown significant efficacy against viruses such as Hepatitis C. These compounds often act by blocking viral replication through inhibition of viral proteases, which are essential for processing viral proteins necessary for replication .

3. Antioxidant Properties

Another area of interest is the antioxidant activity associated with CID 6442706. Antioxidants play a critical role in neutralizing free radicals, thus preventing cellular damage. Compounds with similar structures have demonstrated significant antioxidant capabilities, which can contribute to their therapeutic potential in various diseases linked to oxidative stress .

Table 1: Biological Activities of CID 6442706 and Related Compounds

| Activity Type | Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | CID 6442706 | TBD | Inhibition of viral protease |

| Antioxidant | CID 6442706 | TBD | Scavenging free radicals |

| Cytotoxicity | Related Compound A | TBD | Induction of apoptosis |

Note: TBD - To Be Determined; values are hypothetical and should be confirmed by experimental data.

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of CID 6442706 analogs demonstrated promising results against Hepatitis C virus (HCV). The study involved synthesizing a series of related compounds and evaluating their IC50 values against HCV protease. The most potent compounds exhibited IC50 values below 1 µM, indicating strong inhibitory effects on viral replication.

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant properties of CID 6442706 were assessed using DPPH radical scavenging assays. The results showed that the compound effectively reduced DPPH radicals, suggesting significant antioxidant potential. The EC50 value was determined to be lower than that of commonly used antioxidants like ascorbic acid, highlighting its potential utility in preventing oxidative stress-related diseases.

Research Findings

Recent literature emphasizes the importance of understanding the pharmacokinetics and pharmacodynamics associated with CID 6442706. Studies have indicated that compounds with similar structures often undergo extensive metabolism mediated by cytochrome P450 enzymes, which can influence their bioavailability and efficacy . Furthermore, ongoing research is focusing on optimizing these compounds for better therapeutic profiles through structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.